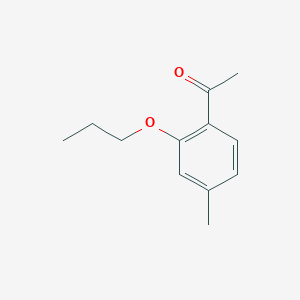
1-(4-Methyl-2-propoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-propoxyphenyl)ethan-1-one is an organic compound characterized by a phenyl ring substituted with a methyl group at the 4-position and a propoxy group at the 2-position, attached to an ethan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-propoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methyl-2-propoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-propoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: this compound can be oxidized to 1-(4-methyl-2-propoxyphenyl)ethan-1-oic acid.
Reduction: The reduction product is 1-(4-methyl-2-propoxyphenyl)ethanol.
Substitution: Various substituted phenyl derivatives can be formed depending on the electrophile used.
Scientific Research Applications
1-(4-Methyl-2-propoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methyl-2-propoxyphenyl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed from the compound.
Comparison with Similar Compounds
1-(4-Methyl-2-propoxyphenyl)ethan-1-one is similar to other phenyl ketones and propoxy-substituted phenyl compounds. its unique combination of substituents gives it distinct chemical properties and reactivity. Some similar compounds include:
4-Methyl-2-propoxybenzaldehyde
1-(4-Methylphenyl)ethan-1-one
2-Propoxybenzophenone
These compounds share structural similarities but differ in their functional groups and reactivity profiles, highlighting the uniqueness of this compound.
Properties
CAS No. |
143428-34-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-methyl-2-propoxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-4-7-14-12-8-9(2)5-6-11(12)10(3)13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
YTQZDVGEZXRFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















